Cas no 26057-51-2 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI))
![13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) structure](https://ko.kuujia.com/scimg/cas/26057-51-2x500.png)
26057-51-2 structure
상품 이름:13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI)
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI)
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9C
- (?à)-Bebeerine
- (?à)-Curine
- Hayatine(6CI,7CI)
- Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1b)-(?à)-
- (-)-Bebeerin
- 26057-51-2
- HY-N2569
- MCMC-10271
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinoline-9,19-diol, 2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aR,25aR)-
- MLS001148225
- (-)-Bebeerine, ~95% (TLC)
- L-Bebeerine
- Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-
- DTXSID50893489
- Aristolochine (C36 alkaloid)
- CHONODOENDRINE (L)
- NSC-77034
- AKOS015896767
- BDBM41947
- (-)-Curine
- (11R,51R)-16,56-dimethoxy-12,52-dimethyl-11,12,13,14,51,52,53,54-octahydro-2,6-dioxa-1(7,1),5(1,8)-diisoquinolina-3(1,3),7(1,4)-dibenzenacyclooctaphane-36,57-diol
- (1beta)-(+-)-6,6'-Dimethoxy-2,2'-dimethyltubocuran-7',12'-diol
- (-)-Bebeerine
- Curine
- NCGC00247017-02
- HMS2235K06
- CS-0022905
- AC-35118
- Tubocuraran-7', 6,6'-dimethoxy-2,2'-dimethyl-, (1.beta.)-
- NSC 77034
- NSC77034
- Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1.beta.)-
- Opera_ID_264
- 1-Bebeerine
- (13AR,25AR)-2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLO-EICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL
- Tubocuran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-(+-)-
- (1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
- 6037FRH2SX
- UNII-6037FRH2SX
- CHEMBL1169627
- EINECS 207-109-4
- l-Curine
- cid_253793
- MLS000069827
- NCGC00247017-01
- NS00123743
- CHEBI:188551
- SMR000058852
- 1-Curine
- 436-05-5
- CURINE [MI]
- Q27263150
- d-Tubocurine
- Aristolochine(C36 alkaloid)
- Chondrocurine
- 2'-Demethyltubocurarine
- Bebeerine
- Tubocurine
- (+)-Bebeerine
- Hayatine
- (+/-)-Curine
- Aristolochine
- d-Chondrocurine
- (+/-)-Bebeerine
-
- 인치: InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1
- InChIKey: NGZXDRGWBULKFA-VSGBNLITSA-N
- 미소: COC1C=C2C3[C@H](N(CC2)C)CC2C=CC(O)=C(OC4=C(OC)C=C5C([C@H](N(CC5)C)CC5C=CC(OC=3C=1O)=CC=5)=C4)C=2
계산된 속성
- 정밀분자량: 594.273
- 동위원소 질량: 594.273
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 8
- 중원자 수량: 44
- 회전 가능한 화학 키 수량: 2
- 복잡도: 948
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 6
- 토폴로지 분자 극성 표면적: 83.9A^2
실험적 성질
- 밀도: 1.239
- 비등점: 706.5°Cat760mmHg
- 플래시 포인트: 381.1°C
- 굴절률: 1.619
- PSA: 83.86000
- LogP: 6.43220
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) 보안 정보
- 저장 조건:2-8°C
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) 관련 문헌
-
A. J. Everett,L. A. Lowe,S. Wilkinson J. Chem. Soc. D 1970 1020
-
2. 485. Tertiary bases from Chondrodendron tomentosumI. R. C. Bick,P. S. Clezy J. Chem. Soc. 1960 2402
-
3. 367. Structural correlations in the nuclear magnetic resonance spectra of bisbenzylisoquinoline and aporphine alkaloidsI. R. C. Bick,J. Harley-Mason,N. Sheppard,M. J. Vernengo J. Chem. Soc. 1961 1896
-
4. 137. Curare alkaloids. Part V. Alkaloids of some Chondrodendron species and the origin of radix pareir? brav?Harold King J. Chem. Soc. 1940 737
-
J. A. Barltrop,John A. D. Jeffreys J. Chem. Soc. 1954 159
추천 공급업체
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량
